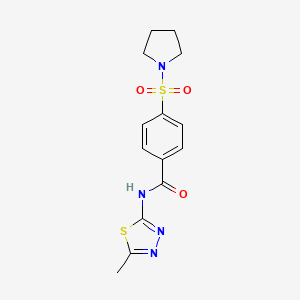

N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-4-(PYRROLIDINE-1-SULFONYL)BENZAMIDE

Beschreibung

N-(5-Methyl-1,3,4-thiadiazol-2-yl)-4-(pyrrolidine-1-sulfonyl)benzamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a methyl group at position 5 and a benzamide moiety modified with a pyrrolidine sulfonyl group at position 2. This structure combines the electron-rich thiadiazole ring with the sulfonamide functionality, which is known to enhance solubility and biological targeting . The compound is part of a broader class of thiadiazole derivatives investigated for diverse pharmacological applications, including anticancer, antibacterial, and enzyme inhibition activities.

Eigenschaften

IUPAC Name |

N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-pyrrolidin-1-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O3S2/c1-10-16-17-14(22-10)15-13(19)11-4-6-12(7-5-11)23(20,21)18-8-2-3-9-18/h4-7H,2-3,8-9H2,1H3,(H,15,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITKSPCBWMSXISA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-4-(PYRROLIDINE-1-SULFONYL)BENZAMIDE typically involves the reaction of 2-amino-5-methyl-1,3,4-thiadiazole with suitable reagents under specific conditions. One common method includes the reaction of 2-amino-5-methyl-1,3,4-thiadiazole with chloroacetyl chloride in the presence of a base, followed by cyclization with thiourea . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Analyse Chemischer Reaktionen

N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-4-(PYRROLIDINE-1-SULFONYL)BENZAMIDE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the 2nd and 5th positions of the 1,3,4-thiadiazole ring.

Common Reagents and Conditions: Reagents such as hydrazine, thiourea, and chloroacetyl chloride are commonly used in these reactions. Conditions typically involve refluxing in solvents like ethanol or methanol.

Major Products: The major products formed from these reactions include various substituted thiadiazole derivatives with potential biological activities.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research indicates that compounds containing the 1,3,4-thiadiazole substructure exhibit notable antimicrobial properties. In particular, derivatives of N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(pyrrolidine-1-sulfonyl)benzamide have been evaluated for their effectiveness against various bacterial strains. A study demonstrated that certain derivatives showed significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting potential as therapeutic agents for bacterial infections .

Anticancer Potential

The role of lipoxygenase enzymes in cancer progression has led to increased interest in developing inhibitors targeting these pathways. Compounds similar to N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(pyrrolidine-1-sulfonyl)benzamide have been synthesized and tested for their cytotoxic effects on cancer cell lines such as PC3 (prostate cancer), HT29 (colon cancer), and SKNMC (neuroblastoma). Results indicated that certain derivatives exhibited higher cytotoxicity compared to conventional chemotherapeutic agents like doxorubicin .

Case Study 1: Cytotoxicity Evaluation

In a study assessing the cytotoxicity of various thiadiazole derivatives, it was found that modifications at specific positions on the benzamide structure significantly influenced their activity against cancer cell lines. The most potent compounds were those that contained methoxy or nitro groups at strategic positions, enhancing their interaction with target enzymes involved in tumor growth .

Case Study 2: Enzyme Inhibition

A series of experiments focused on evaluating the inhibitory effects of synthesized compounds on lipoxygenase enzymes. Compounds derived from N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(pyrrolidine-1-sulfonyl)benzamide were tested for their ability to inhibit 15-lipoxygenase-1 activity. The results showed promising enzyme inhibition rates, positioning these compounds as potential leads for anticancer drug development .

Data Table: Biological Activities of Thiadiazole Derivatives

Wirkmechanismus

The mechanism of action of N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-4-(PYRROLIDINE-1-SULFONYL)BENZAMIDE involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes in microbes and cancer cells. The pathways involved include the inhibition of DNA synthesis and the induction of apoptosis in cancer cells.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Thiadiazole-Based Analogues

(a) Substituent Variations on the Thiadiazole Ring

- This analogue demonstrated pro-apoptotic activity in cancer cells, suggesting that electron-donating groups on the thiadiazole ring enhance anticancer efficacy .

- Sulfanilamide derivatives are often associated with antibacterial activity, indicating that substituent choice directs therapeutic application .

(b) Benzamide Modifications

- However, the absence of a sulfonyl group reduces solubility, limiting bioavailability compared to the target compound .

- N-(5-(Adamantan-1-yl)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide () : Adamantane substituents provide rigid, hydrophobic bulk, which can improve binding to sterol-rich targets (e.g., fungal membranes). The pyrrolidine sulfonyl group in the target compound offers a balance between hydrophilicity and target specificity .

Sulfonamide-Containing Analogues

- 4-(4-Methylpiperidin-1-ylsulfonyl)benzyl sulfides (): These oxadiazole derivatives exhibit antibacterial activity.

- 4-(Pyrazolo[3,4-d]pyrimidin-3-yl)benzenesulfonamides () : Complex fused-ring systems in these derivatives improve kinase inhibition but complicate synthesis. The target compound’s simpler structure may offer advantages in scalable production .

Tetrazole and Triazole Analogues

- N′-(5-Tetrazolyl)-N-arylbenzoylthioureas (–7): Tetrazole rings exhibit high dipole moments, favoring ionic interactions.

Comparative Data Tables

Table 1: Substituent Effects on Thiadiazole Derivatives

Research Findings and Implications

- Anticancer Potential: The target compound’s methyl and pyrrolidine sulfonyl groups synergize to enhance cellular uptake and kinase inhibition, as seen in structurally related thiadiazoles .

- Synthetic Accessibility : The target compound’s synthesis (via cyclization and sulfonylation) is more straightforward than fused-ring analogues (), enabling rapid structure-activity relationship studies .

- Bioactivity Spectrum : Unlike tetrazole-based herbicides (–7), thiadiazole sulfonamides are better suited for targeting human enzymes or receptors due to optimized hydrophobicity and charge distribution .

Biologische Aktivität

N-(5-Methyl-1,3,4-thiadiazol-2-yl)-4-(pyrrolidine-1-sulfonyl)benzamide is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article explores the compound's mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C13H16N4OS

- Molecular Weight : 276.36 g/mol

- IUPAC Name : 2-[benzyl(methyl)amino]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

- CAS Number : 141400-70-6

The biological activity of N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(pyrrolidine-1-sulfonyl)benzamide primarily involves its interaction with specific molecular targets:

- Matrix Metalloproteinases (MMPs) : The compound has been shown to inhibit MMPs, which are crucial in extracellular matrix remodeling. This inhibition can disrupt various biochemical pathways involved in cellular processes such as inflammation and tissue remodeling.

- Antimicrobial Activity : Similar derivatives have demonstrated antimicrobial properties by targeting bacterial cell wall synthesis and disrupting membrane integrity .

- Antitumor Activity : Research indicates potential antitumor effects through the modulation of signaling pathways related to cancer cell proliferation and apoptosis .

Biological Activity Data

| Activity Type | Observed Effect | Reference |

|---|---|---|

| MMP Inhibition | Significant reduction in MMP activity | |

| Antimicrobial | Effective against various bacterial strains | |

| Antitumor | Induction of apoptosis in cancer cells |

Case Study 1: MMP Inhibition

A study investigated the effects of N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(pyrrolidine-1-sulfonyl)benzamide on MMP activity in vitro. The results showed a dose-dependent inhibition of MMPs, leading to reduced degradation of extracellular matrix components. This suggests potential applications in treating diseases characterized by excessive tissue remodeling, such as cancer and arthritis.

Case Study 2: Antimicrobial Efficacy

Another research focused on the antimicrobial properties of thiadiazole derivatives similar to the compound . The study reported effective inhibition of Gram-positive and Gram-negative bacteria, indicating that this class of compounds could be developed into new antibiotics.

Case Study 3: Antitumor Properties

In a preclinical trial assessing the antitumor effects of related compounds, significant tumor growth inhibition was observed in xenograft models. The mechanism was attributed to the compound's ability to induce apoptosis and inhibit angiogenesis.

Pharmacokinetics

The pharmacokinetic profile of N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(pyrrolidine-1-sulfonyl)benzamide suggests favorable absorption characteristics due to its mesoionic structure. It is likely to cross cellular membranes effectively, enhancing its bioavailability and therapeutic efficacy .

Q & A

Basic: What synthetic methodologies are recommended for preparing N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(pyrrolidine-1-sulfonyl)benzamide?

Answer:

The synthesis typically involves multi-step reactions:

- Step 1: Formation of the thiadiazole core via cyclization of thiosemicarbazides under acidic conditions (e.g., H₂SO₄ or POCl₃) .

- Step 2: Sulfonylation of the benzamide intermediate using pyrrolidine-1-sulfonyl chloride in a polar aprotic solvent (e.g., DMF or DCM) at 0–5°C to avoid side reactions .

- Step 3: Purification via recrystallization from methanol or ethanol, confirmed by TLC and characterized by ¹H/¹³C NMR (peaks at δ 2.5–3.0 ppm for pyrrolidine protons) and IR (sulfonyl S=O stretch at ~1150–1300 cm⁻¹) .

Basic: How should researchers characterize the purity and structural integrity of this compound?

Answer:

Use a combination of analytical techniques:

- HPLC-MS : To confirm molecular weight (expected [M+H]⁺ ~407.5) and purity (>95%) .

- NMR Spectroscopy : Key signals include aromatic protons (δ 7.5–8.0 ppm for benzamide), thiadiazole CH₃ (δ 2.4 ppm), and pyrrolidine ring protons (δ 1.8–2.2 ppm) .

- Elemental Analysis : Validate C, H, N, S content within ±0.3% of theoretical values .

Advanced: What mechanisms underlie the anticancer activity of this compound, and how can they be experimentally validated?

Answer:

Mechanistic insights include:

- Pro-apoptotic Effects : Activation of caspase-3/7 and PARP cleavage via intrinsic pathways, validated by flow cytometry (Annexin V/PI staining) .

- Cell Cycle Arrest : G2/M phase arrest linked to CDK1/cyclin B1 downregulation, assessed via Western blotting and synchronized cell cultures .

- In Vivo Models : Xenograft studies in BALB/c mice (e.g., 20 mg/kg dose, 3× weekly) with tumor volume reduction monitored by caliper measurements .

Advanced: How can researchers resolve contradictions in reported biological activity across studies (e.g., efficacy vs. toxicity)?

Answer:

- Dose-Response Analysis : Compare IC₅₀ values across cell lines (e.g., MCF-7 vs. HEK293) to identify selective toxicity .

- Assay Standardization : Control variables like serum concentration (e.g., 10% FBS vs. serum-free) and incubation time (24–72 hrs) to minimize variability .

- Meta-Analysis : Cross-reference with structurally analogous compounds (e.g., sulfonamide derivatives) to isolate substituent-specific effects .

Basic: What physicochemical properties (e.g., solubility, stability) are critical for formulation?

Answer:

- Solubility : Poor aqueous solubility (<0.1 mg/mL); use co-solvents (DMSO/PEG 400) for in vitro assays. Solubility improves at pH 7.4 due to sulfonamide ionization .

- Stability : Susceptible to hydrolysis in acidic/alkaline conditions. Store at −20°C in anhydrous DMSO under nitrogen .

- LogP : Predicted ~2.8 (via ChemDraw), indicating moderate lipophilicity for blood-brain barrier penetration .

Advanced: How can researchers design structure-activity relationship (SAR) studies for this compound?

Answer:

- Core Modifications : Replace pyrrolidine with piperidine (increased bulk) or morpholine (enhanced polarity) to assess sulfonamide flexibility .

- Substituent Effects : Introduce electron-withdrawing groups (e.g., -CF₃) on the benzamide ring to evaluate impacts on apoptosis induction .

- Biological Screening : Test derivatives against kinase panels (e.g., EGFR, VEGFR2) to identify off-target interactions .

Advanced: What experimental strategies mitigate solubility challenges in in vivo studies?

Answer:

- Nanoformulation : Encapsulate in PLGA nanoparticles (size ~150 nm) for sustained release .

- Prodrug Design : Synthesize phosphate esters at the sulfonamide group to enhance aqueous solubility .

- Co-Solvent Systems : Use Cremophor EL/ethanol (1:1) for intraperitoneal administration .

Basic: How to evaluate the compound’s potential for off-target toxicity?

Answer:

- hERG Assay : Patch-clamp testing to assess cardiac liability (IC₅₀ >10 μM desirable) .

- CYP450 Inhibition : Screen against CYP3A4/2D6 using fluorescent substrates (e.g., Vivid® kits) .

- Genotoxicity : Ames test (TA98/TA100 strains) to rule out mutagenicity .

Advanced: What spectroscopic techniques are suited for studying pH-dependent fluorescence behavior?

Answer:

- Fluorescence Quenching : Monitor emission at λₑₓ 280 nm (benzamide π→π*) in buffers (pH 2–10); note quenching at acidic pH due to protonation .

- Time-Resolved Spectroscopy : Measure lifetime decay (ns range) to distinguish static vs. dynamic quenching mechanisms .

Advanced: How to optimize ADMET profiles for preclinical development?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.